molecular formula C22H17FN2O2S2 B2415998 (2E)-3-anilino-3-[(4-fluorobenzyl)thio]-2-(phenylsulfonyl)acrylonitrile CAS No. 866347-06-0

(2E)-3-anilino-3-[(4-fluorobenzyl)thio]-2-(phenylsulfonyl)acrylonitrile

Cat. No. B2415998
M. Wt: 424.51
InChI Key: UKFHFMWYFMYUEA-QURGRASLSA-N
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Description

Molecular Structure Analysis

The molecule’s structure is likely to be largely planar due to the sp2 hybridization of the carbon atoms in the phenyl rings and the acrylonitrile group. The sulfur atom in the thioether group might introduce some non-planarity. The fluorine atom on the benzyl group is likely to be involved in strong inductive effects, withdrawing electron density and making the benzyl group more electrophilic .


Chemical Reactions Analysis

The compound contains several reactive sites. The aniline nitrogen could act as a nucleophile or base, the sulfur atom could participate in redox reactions, and the acrylonitrile group could undergo addition reactions at the carbon-carbon double bond .

Scientific Research Applications

  • Organic Chemistry and Bioactive Compounds Synthesis : Acrylonitrile derivatives, such as the one you're interested in, are crucial in organic chemistry for C-C bond formation reactions. They have been transformed into bioactive heterocycles and are known for their ability to undergo various organic transformations (Naveen et al., 2006).

  • Nonlinear Optical Materials for Optoelectronics : Some acrylonitrile derivatives have been synthesized and studied for their nonlinear absorption and optical limiting behavior, making them potentially useful in photonic and optoelectronic devices (Anandan et al., 2018).

  • Polymer Science Applications : Acrylonitrile and its derivatives are significant in polymer science. For instance, studies have been conducted on the polymerization of acrylonitrile initiated by various complexes, highlighting their utility in developing new polymers (Marjit, Kalpagam, & Nandi, 1983).

  • Synthesis of Antimicrobial Compounds : Derivatives of acrylonitrile, such as phenylsulfonylacetonitrile, have been employed in the synthesis of compounds with potential antimicrobial activity, demonstrating the role of these derivatives in medicinal chemistry (Shaaban, 2008).

  • Applications in Fungicidal Activity : Certain thiazolylacrylonitrile derivatives have shown promising fungicidal activity, illustrating their potential in agricultural chemistry (Shen De-long, 2010).

Future Directions

The potential applications and future directions for this compound would depend largely on its physical and chemical properties, which, as mentioned, can be challenging to predict without experimental data. It could potentially be of interest in the development of new pharmaceuticals or as a building block in organic synthesis .

properties

IUPAC Name

(E)-3-anilino-2-(benzenesulfonyl)-3-[(4-fluorophenyl)methylsulfanyl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O2S2/c23-18-13-11-17(12-14-18)16-28-22(25-19-7-3-1-4-8-19)21(15-24)29(26,27)20-9-5-2-6-10-20/h1-14,25H,16H2/b22-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFHFMWYFMYUEA-QURGRASLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)SCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)/SCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-anilino-2-(benzenesulfonyl)-3-[(4-fluorophenyl)methylsulfanyl]prop-2-enenitrile

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